

Application Notes: Quantification of Gibberellin A5 using UPLC-ESI-MS/MS

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Compound of Interest

Compound Name: Gibberellin A5

Cat. No.: B196258

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Introduction

Gibberellin A5 (GA5) is a member of the gibberellin family of diterpenoid plant hormones that play a crucial role in regulating various aspects of plant growth and development, including stem elongation, seed germination, and flowering. Accurate quantification of GA5 in plant tissues and other biological matrices is essential for understanding its physiological functions and for applications in agriculture and drug development. Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (UPLC-ESI-MS/MS) offers a highly sensitive and selective method for the quantification of GA5. This application note provides a detailed protocol for the extraction, purification, and quantification of **Gibberellin A5** from plant tissues.

Experimental Protocols

Sample Preparation: Extraction of Gibberellin A5 from Plant Tissues

This protocol outlines the extraction and purification of gibberellins from plant material, adapted from established methodologies.^[1]

Materials:

- Plant tissue (e.g., leaves, shoots, roots)
- Liquid nitrogen
- 80% Acetonitrile (ACN) with 5% Formic Acid (FA)
- Internal Standard (IS): Deuterated **Gibberellin A5** ($[^2\text{H}_2]$ -GA5) or a structurally similar deuterated gibberellin
- Solid Phase Extraction (SPE) Cartridges: Oasis® MCX and Oasis® MAX
- Methanol (MeOH)
- 25 mM Ammonium Bicarbonate (NH_4HCO_3)
- 0.2 M Formic Acid in Acetonitrile

Procedure:

- Homogenization: Freeze a known weight of plant tissue (e.g., 100 mg fresh weight) in liquid nitrogen and grind to a fine powder using a mortar and pestle or a bead beater.
- Extraction: To the powdered tissue, add 1 mL of ice-cold 80% ACN with 5% FA containing the internal standard. Vortex thoroughly and incubate for 1 hour at 4°C with gentle shaking.
- Centrifugation: Centrifuge the extract at 14,000 rpm for 15 minutes at 4°C.
- Supernatant Collection: Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted with another 0.5 mL of the extraction solvent, and the supernatants combined.
- Solvent Evaporation: Evaporate the acetonitrile from the supernatant under a stream of nitrogen or using a vacuum concentrator.
- Reconstitution: Reconstitute the remaining aqueous extract in 25 mM NH_4HCO_3 to a final volume of 3 mL.

Solid Phase Extraction (SPE) Purification

This two-step SPE procedure provides selective enrichment and efficient clean-up of gibberellins from complex plant extracts.[1]

Oasis® MCX (Mixed-Mode Cation Exchange) SPE:

- Conditioning: Condition an Oasis® MCX cartridge with 3 mL of MeOH followed by 3 mL of 25 mM NH_4HCO_3 .
- Sample Loading: Load the reconstituted sample onto the conditioned MCX cartridge.
- Washing: Wash the cartridge with 3 mL of 25 mM NH_4HCO_3 to remove interfering compounds.
- Elution: Elute the gibberellins with 3 mL of MeOH.

Oasis® MAX (Mixed-Mode Anion Exchange) SPE:

- Conditioning: Condition an Oasis® MAX cartridge with 3 mL of MeOH followed by 6 mL of 25 mM NH_4HCO_3 .
- Sample Loading: Load the eluate from the MCX cartridge onto the conditioned MAX cartridge.
- Washing: Wash the cartridge with 3 mL of ACN.
- Elution: Elute the gibberellins with 3 mL of 0.2 M FA in ACN.
- Final Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the dried residue in 100 μL of the initial mobile phase for UPLC-MS/MS analysis.

UPLC-ESI-MS/MS Analysis

Instrumentation:

- UPLC System: Waters ACQUITY UPLC or equivalent

- Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S) equipped with an electrospray ionization (ESI) source

UPLC Conditions:

Parameter	Value
Column	ACQUITY UPLC BEH C18, 1.7 μ m, 2.1 x 100 mm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Column Temperature	40°C
Injection Volume	5 μ L
Gradient	5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 2 minutes

MS/MS Conditions:

Gibberellins are typically analyzed in negative ion mode.

Parameter	Value
Ionization Mode	ESI Negative
Capillary Voltage	1.5 kV
Cone Voltage	30 V
Source Temperature	150°C
Desolvation Temperature	600°C
Cone Gas Flow	150 L/hr
Desolvation Gas Flow	1000 L/hr
Collision Gas	Argon

Data Presentation

Quantitative Data for Gibberellin A5

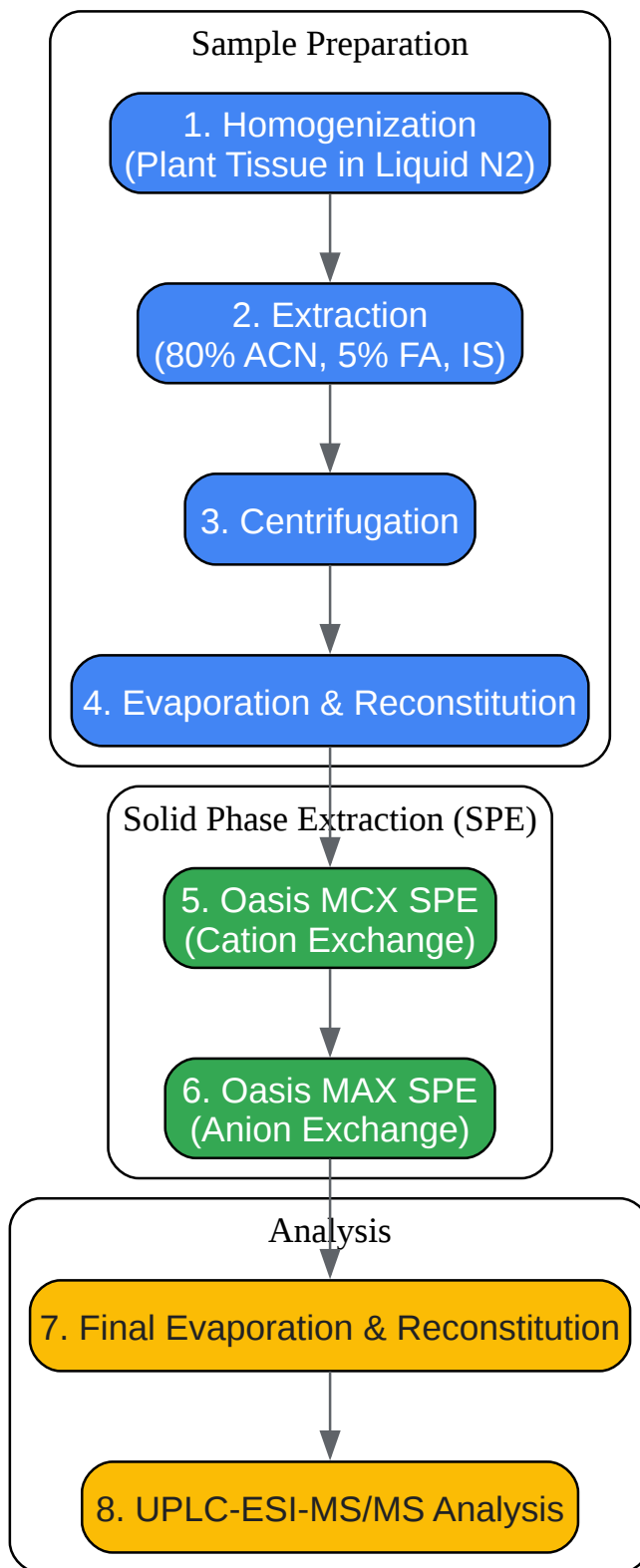
The quantification of **Gibberellin A5** is performed using Multiple Reaction Monitoring (MRM) mode. The following table summarizes the key parameters for GA5 analysis.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (s)	Cone Voltage (V)	Collision Energy (eV)*
Gibberellin A5	329.1	241.1	0.05	30	20
Gibberellin A5 (Qualifier)	329.1	285.1	0.05	30	15
[² H ₂]-Gibberellin A5 (IS)	331.1	243.1	0.05	30	20

*Note: Collision energies should be optimized for the specific instrument being used. The values provided are representative.

Mandatory Visualizations

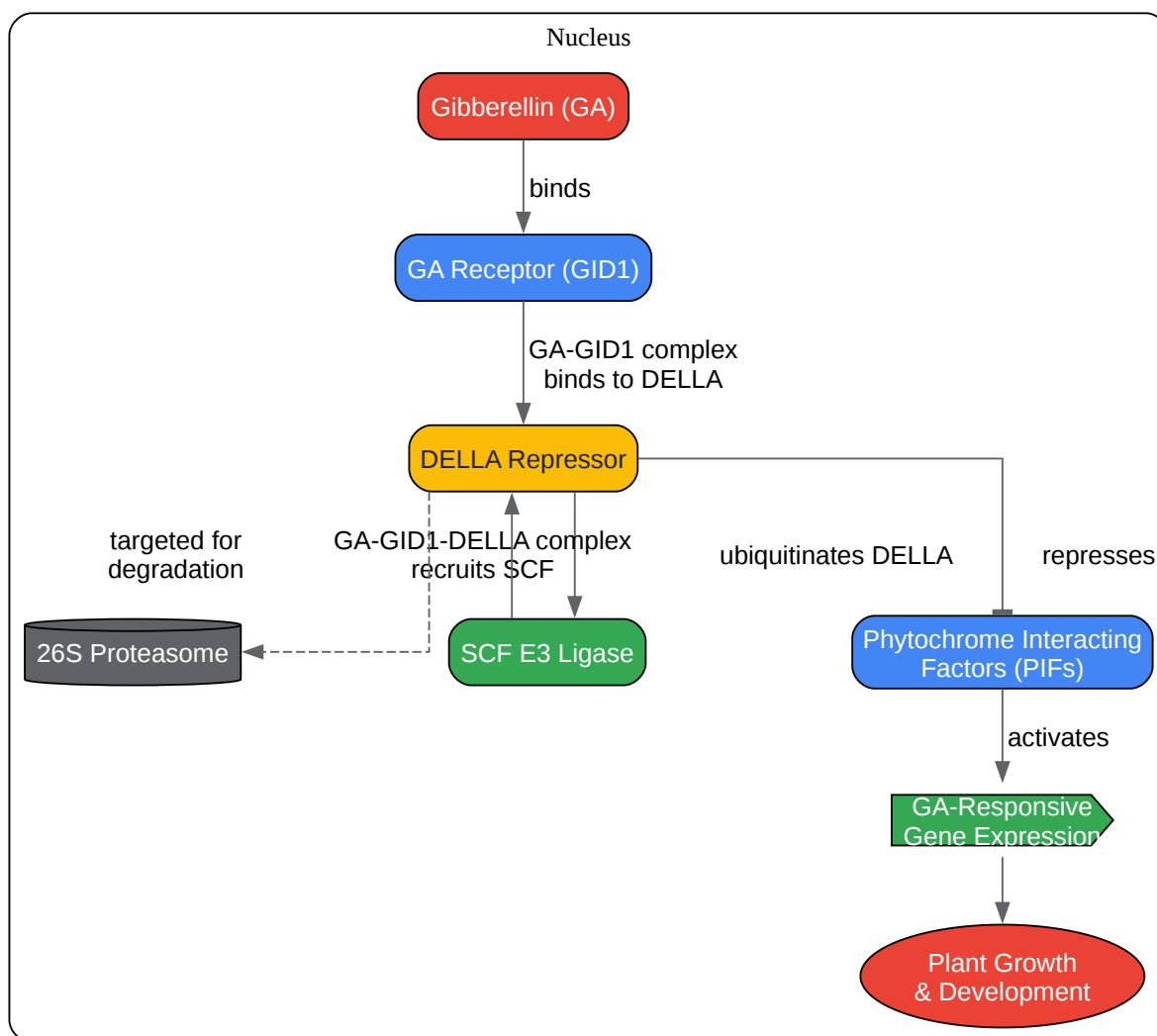
Experimental Workflow



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Caption: UPLC-ESI-MS/MS Experimental Workflow.

Gibberellin Signaling Pathway



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Caption: Simplified Gibberellin Signaling Pathway.

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References

- 1. researchgate.net [researchgate.net]
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